4-Cyclohexyl-2-methoxyaniline
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Overview
Description
4-Cyclohexyl-2-methoxyaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a cyclohexyl group attached to the nitrogen atom and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Cyclohexyl-2-methoxyaniline can be synthesized through several methods. One common approach involves the reduction of nitroarenes. For example, 2-nitro-4-methoxyaniline can be reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound . Another method involves the direct nucleophilic substitution of haloarenes at high temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic hydrogenation processes. This method is preferred due to its efficiency and scalability. The reaction typically involves the hydrogenation of 4-phenyl-2-methyl-2-butanol over a suitable catalyst .
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
4-cyclohexyl-2-methoxyaniline |
InChI |
InChI=1S/C13H19NO/c1-15-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10/h7-10H,2-6,14H2,1H3 |
InChI Key |
CRYWOLBNDBJRDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CCCCC2)N |
Origin of Product |
United States |
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